N-(4-Hydroxypentyl) UR-144 N-(4-Hydroxypentyl) UR-144 UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). (±)-UR-144 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. It is possible that this metabolite may be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1537889-04-5
VCID: VC0143987
InChI: InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3
SMILES: CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O
Molecular Formula: C21H29NO2
Molecular Weight: 327.468

N-(4-Hydroxypentyl) UR-144

CAS No.: 1537889-04-5

Reference Standards

VCID: VC0143987

Molecular Formula: C21H29NO2

Molecular Weight: 327.468

N-(4-Hydroxypentyl) UR-144 - 1537889-04-5

CAS No. 1537889-04-5
Product Name N-(4-Hydroxypentyl) UR-144
Molecular Formula C21H29NO2
Molecular Weight 327.468
IUPAC Name [1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3
Standard InChIKey YHFHYHZNLCEAAP-UHFFFAOYSA-N
SMILES CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O
Appearance Assay:≥98%A crystalline solid
Description UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). (±)-UR-144 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. It is possible that this metabolite may be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Synonyms (1-(4-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone;
PubChem Compound 91736656
Last Modified Nov 11 2021
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